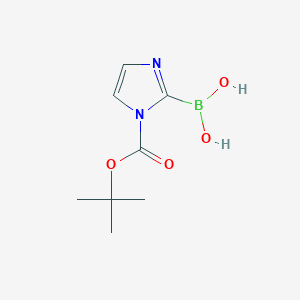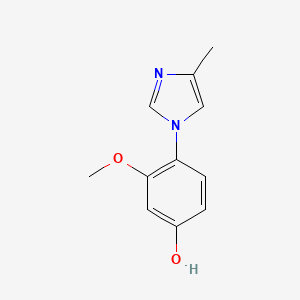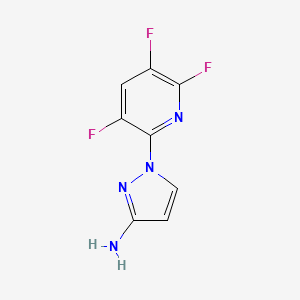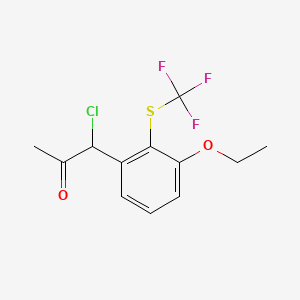
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and an ethanone group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride typically involves the reaction of 6-aminopyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the ethanone group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-(2-Aminopyridin-3-yl)ethanone: Similar in structure but with the amino group at the 2nd position.
1-(5-Amino-2-pyridinyl)ethanone: The amino group is at the 5th position, leading to different chemical properties.
Uniqueness: 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride is unique due to the specific positioning of the amino and ethanone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H10Cl2N2O |
|---|---|
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C7H8N2O.2ClH/c1-5(10)6-3-2-4-7(8)9-6;;/h2-4H,1H3,(H2,8,9);2*1H |
Clave InChI |
LRWCOFRPJDADMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


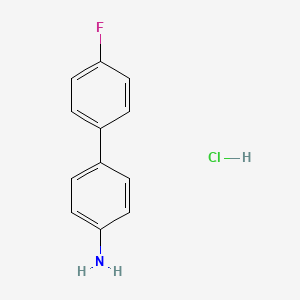
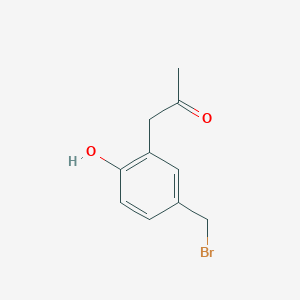

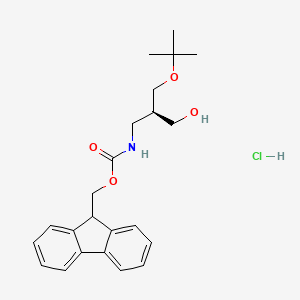


![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)


